molecular formula C18H12ClNO4S B11353488 S-(4-chlorophenyl) 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carbothioate

S-(4-chlorophenyl) 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carbothioate

Cat. No.: B11353488
M. Wt: 373.8 g/mol
InChI Key: WYZAIFAYVRCXEO-UHFFFAOYSA-N
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Description

[(4-CHLOROPHENYL)SULFANYL][5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOL-3-YL]METHANONE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon. The compound’s structure includes a chlorophenyl group, a benzodioxin moiety, and an oxazole ring, making it a unique and versatile molecule in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-CHLOROPHENYL)SULFANYL][5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOL-3-YL]METHANONE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzodioxin Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Synthesis of the Oxazole Ring: The oxazole ring can be synthesized via the cyclization of α-haloketones with amides or nitriles.

    Coupling Reactions: The final step involves coupling the chlorophenylsulfanyl group with the benzodioxin-oxazole intermediate using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

[(4-CHLOROPHENYL)SULFANYL][5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOL-3-YL]METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(4-CHLOROPHENYL)SULFANYL][5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOL-3-YL]METHANONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(4-CHLOROPHENYL)SULFANYL][5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOL-3-YL]METHANONE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

[(4-CHLOROPHENYL)SULFANYL][5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOL-3-YL]METHANONE can be compared with other similar compounds such as:

The uniqueness of [(4-CHLOROPHENYL)SULFANYL][5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOL-3-YL]METHANONE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H12ClNO4S

Molecular Weight

373.8 g/mol

IUPAC Name

S-(4-chlorophenyl) 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carbothioate

InChI

InChI=1S/C18H12ClNO4S/c19-12-2-4-13(5-3-12)25-18(21)14-10-16(24-20-14)11-1-6-15-17(9-11)23-8-7-22-15/h1-6,9-10H,7-8H2

InChI Key

WYZAIFAYVRCXEO-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)C(=O)SC4=CC=C(C=C4)Cl

Origin of Product

United States

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